Methyl2-(2-(2-aminopropanamido)acetamido)acetate
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Overview
Description
Methyl2-(2-(2-aminopropanamido)acetamido)acetate is a chiral molecule that is used in the synthesis of polypeptides. This compound is a derivative of the amino acid alanine and is commonly used in drug development, environmental research, and industrial applications . It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(2-(2-aminopropanamido)acetamido)acetate involves the reaction of hydroxide ion with the compound to form an amine, which is then reacted with a carbonyl group to form an amide . This molecule has been analyzed using various techniques such as NMR and IR spectroscopy, and its sequences have been confirmed by mass spectrometry .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The compound is produced in high purity and is available for pharmaceutical testing and other research applications .
Chemical Reactions Analysis
Types of Reactions: Methyl2-(2-(2-aminopropanamido)acetamido)acetate undergoes various types of chemical reactions, including hydrolysis, esterification, and amide formation . The hydroxide ion reacts with this compound to form an amine, which is then reacted with a carbonyl group to form an amide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroxide ions, carbonyl groups, and various solvents such as chloroform and methanol . The reactions are typically carried out under mild conditions, making the compound suitable for various synthetic applications .
Major Products Formed: The major products formed from the reactions of this compound include amides and esters . These products are often used in the synthesis of polypeptides and other biologically active compounds .
Scientific Research Applications
Methyl2-(2-(2-aminopropanamido)acetamido)acetate has a wide range of scientific research applications. It is commonly used in the synthesis of polypeptides, which are essential for various biological and medical research . The compound is also used in drug development, environmental research, and industrial applications. Its chiral nature makes it valuable for the study of stereoisomers and their effects on biological systems .
Mechanism of Action
The mechanism of action of Methyl2-(2-(2-aminopropanamido)acetamido)acetate involves its interaction with hydroxide ions to form an amine, which then reacts with a carbonyl group to form an amide . This process is essential for the synthesis of polypeptides and other biologically active compounds . The molecular targets and pathways involved in these reactions are primarily related to the formation of amides and esters .
Comparison with Similar Compounds
Methyl2-(2-(2-aminopropanamido)acetamido)acetate is similar to other compounds such as Methyl 2-acetamidoacrylate and Methyl 2-(acetylamino)-dimethyl phosphono acetate . its unique chiral nature and specific applications in polypeptide synthesis make it distinct from these compounds . The following are some similar compounds:
These compounds share similar chemical structures but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C8H15N3O4 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-[[2-(2-aminopropanoylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C8H15N3O4/c1-5(9)8(14)11-3-6(12)10-4-7(13)15-2/h5H,3-4,9H2,1-2H3,(H,10,12)(H,11,14) |
InChI Key |
UHLVMOJKDKURTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)OC)N |
Origin of Product |
United States |
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